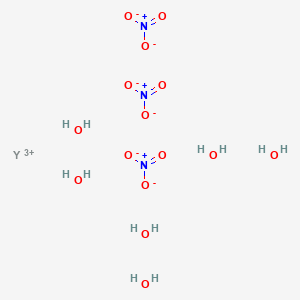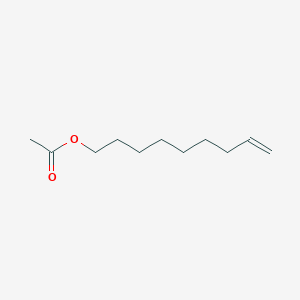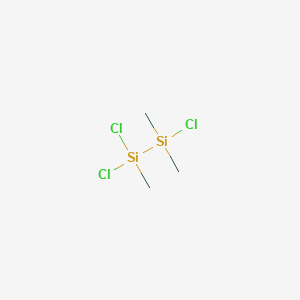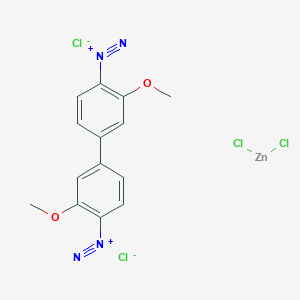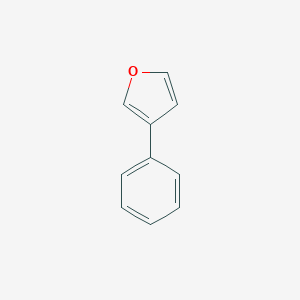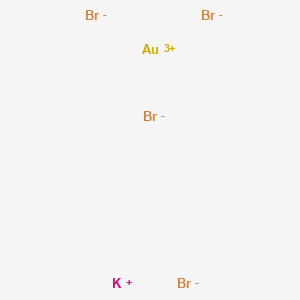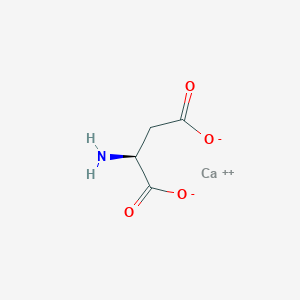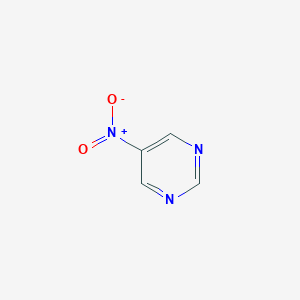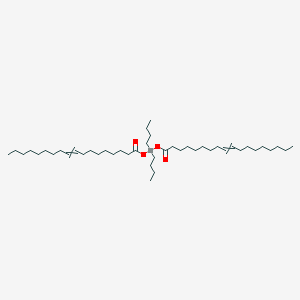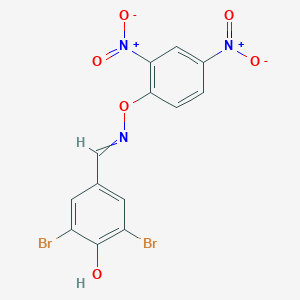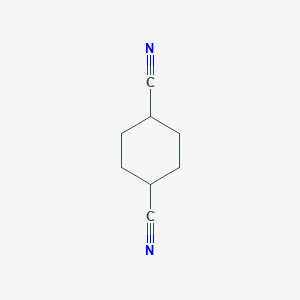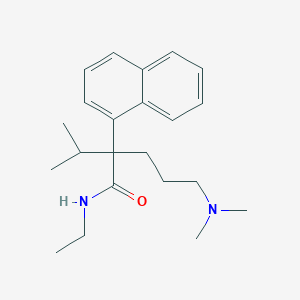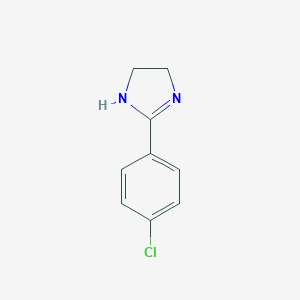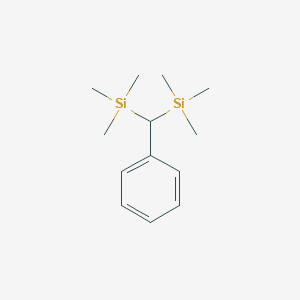
Silane, (phenylmethylene)bis(trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (phenylmethylene)bis(trimethyl-) is a chemical compound that belongs to the class of silanes. It is also known as phenyltrimethylsilane. This compound is widely used in scientific research due to its unique properties. The purpose of
Mécanisme D'action
Silane, (phenylmethylene)bis(trimethyl-) reacts with various functional groups such as alcohols, amines, and carboxylic acids to form stable silyl ethers, silyl amines, and silyl esters, respectively. These silyl derivatives can be easily deprotected under mild conditions to regenerate the original functional group.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of silane, (phenylmethylene)bis(trimethyl-) on living organisms. However, it is known to be a non-toxic compound and does not have any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Silane, (phenylmethylene)bis(trimethyl-) has several advantages for lab experiments. It is a stable compound that can be easily handled and stored. It is also a versatile reagent that can be used for the synthesis of various organic compounds. However, it has some limitations such as its high cost and limited availability.
Orientations Futures
There are several future directions for the use of silane, (phenylmethylene)bis(trimethyl-) in scientific research. One of the potential applications is in the synthesis of silicon-containing polymers for various industrial applications. Additionally, it can be used as a protecting group for the synthesis of complex organic molecules. Further research is needed to explore the potential applications of this compound in various fields of science.
Conclusion:
Silane, (phenylmethylene)bis(trimethyl-) is a versatile compound that has several applications in scientific research. Its unique properties make it a valuable reagent for the synthesis of various organic compounds. Further research is needed to explore its potential applications in various fields of science.
Méthodes De Synthèse
Silane, (phenylmethylene)bis(trimethyl-) can be synthesized by reacting phenylmethyl chloride with trimethylsilane in the presence of a strong base such as sodium hydride. The reaction takes place at room temperature and produces silane, (phenylmethylene)bis(trimethyl-) in good yield.
Applications De Recherche Scientifique
Silane, (phenylmethylene)bis(trimethyl-) is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as a protecting group for alcohols, amines, and carboxylic acids. Additionally, it is used as a precursor for the synthesis of silicon-containing polymers.
Propriétés
Numéro CAS |
14595-77-8 |
|---|---|
Nom du produit |
Silane, (phenylmethylene)bis(trimethyl- |
Formule moléculaire |
C13H24Si2 |
Poids moléculaire |
236.5 g/mol |
Nom IUPAC |
trimethyl-[phenyl(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C13H24Si2/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12/h7-11,13H,1-6H3 |
Clé InChI |
NISUIYZIODIZTR-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)C(C1=CC=CC=C1)[Si](C)(C)C |
Autres numéros CAS |
14595-77-8 |
Synonymes |
Silane,(phenylmethylene)bis[trimethyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



